![molecular formula C8H4BrF3N2 B1525300 3-bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine CAS No. 1190315-61-7](/img/structure/B1525300.png)
3-bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine
Overview
Description
“3-bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine” is a chemical compound. It is a derivative of pyridine, which is a basic heterocyclic organic compound . The compound contains a bromine atom and a trifluoromethyl group attached to the pyridine ring .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes “3-bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine”, has been a subject of research in the agrochemical and pharmaceutical industries . The synthesis involves various chemical reactions, and the specific method can vary depending on the desired product .Molecular Structure Analysis
The molecular structure of “3-bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine” can be analyzed using various methods. For instance, the molecular electrostatic potential (MEP) can be computed using the B3LYP/6-311++G (d,p) level of theory .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine” can be determined using various methods. For instance, its density can be measured at 25 °C .Scientific Research Applications
Spectroscopic and Optical Studies
- Spectroscopic Characterization : 5-Bromo-2-(trifluoromethyl)pyridine, a compound similar to the one , was characterized using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Density Functional Theory (DFT) was applied to determine its optimized geometric structure and vibrational frequencies. The study also assessed non-linear optical (NLO) properties and conducted HOMO-LUMO energy examinations using time-dependent DFT methods (Vural & Kara, 2017).
Synthetic Chemistry
- Azirine Strategy for Synthesis : An azirine-based strategy for synthesizing trifluoromethyl-substituted aminopyrroles, which might include derivatives of 3-bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine, was described. The method involves expanding the 2H-azirine ring to create various functionalized pyrrole derivatives (Khlebnikov et al., 2018).
Material Science and Catalysis
- Synthesis of Functionalized Pyridines : A Lewis-acid-mediated and microwave-assisted cycloaddition process was used to synthesize differentially functionalized pyridine derivatives. This method could potentially be applied to the synthesis of compounds related to 3-bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine (Linder et al., 2011).
Biological and Medicinal Chemistry
- Investigation of Biological Properties : A combined experimental and computational study of 3-bromo-5-(2,5-difluorophenyl) pyridine, a closely related compound, provided insights into its synthesis, spectroscopic properties, electronic, nonlinear optical properties, and biological activities. Such studies are essential for understanding the biological applications of similar compounds (Ghiasuddin et al., 2018).
Future Directions
properties
IUPAC Name |
3-bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-5-3-13-6-1-7(8(10,11)12)14-2-4(5)6/h1-3,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBFXIPUSOWQGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1C(F)(F)F)C(=CN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901214950 | |
Record name | 3-Bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901214950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine | |
CAS RN |
1190315-61-7 | |
Record name | 3-Bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190315-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901214950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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